molecular formula C7H8O B1280934 Methoxy-d3-benzene CAS No. 4019-63-0

Methoxy-d3-benzene

Cat. No.: B1280934
CAS No.: 4019-63-0
M. Wt: 111.16 g/mol
InChI Key: RDOXTESZEPMUJZ-FIBGUPNXSA-N
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Description

Significance of Deuterated Anisole (B1667542) Derivatives in Chemical Research

Anisole, a simple aromatic ether, and its derivatives are ubiquitous in natural products and synthetic compounds. Deuterated anisole derivatives, where one or more hydrogen atoms are replaced by deuterium (B1214612), serve as invaluable tools in chemical research. uniroma1.itcymitquimica.com The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.netthieme-connect.comscielo.org.mx This difference, known as the kinetic isotope effect, can alter the rate of chemical reactions, providing crucial clues about the reaction's mechanism. scielo.org.mxtcichemicals.com

Furthermore, the distinct spectroscopic signature of deuterium makes it readily distinguishable from hydrogen in techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. cymitquimica.comontosight.ai This allows for precise tracking of the labeled molecules and their transformations. cymitquimica.com Researchers utilize deuterated anisole derivatives to study a wide range of phenomena, from the intricacies of catalytic reactions to the metabolic fate of drugs in the body. ontosight.ainih.govacs.org

Overview of Methoxy-d3-benzene as a Mechanistic Probe

This compound, also known as anisole-(methyl-d3), is a specific deuterated anisole derivative where the three hydrogen atoms of the methoxy (B1213986) group are replaced by deuterium. cymitquimica.comnih.gov This targeted labeling makes it an exceptional probe for studying reactions that specifically involve the methoxy group. nih.gov By monitoring the fate of the deuterated methyl group, chemists can elucidate the intimate details of reaction pathways. nih.govresearchgate.netresearchgate.net

For instance, in studies of ether cleavage reactions, this compound can help determine whether the bond between the oxygen and the methyl group or the bond between the oxygen and the aromatic ring is broken. stackexchange.com It has also been instrumental in understanding methylation reactions, where a methyl group is transferred from one molecule to another. researchgate.netrsc.org The use of this compound has provided definitive evidence in various mechanistic investigations, solidifying its importance as a specialized tool in the chemist's arsenal. nih.govresearchgate.net

Historical Context of Deuterium Labeling in Aromatic Chemistry

The use of deuterium in chemistry dates back to its discovery in the 1930s. scielo.org.mxjst.go.jp Early applications of deuterium labeling in aromatic chemistry were pivotal in confirming the mechanisms of fundamental reactions like electrophilic aromatic substitution. By observing the position of deuterium incorporation in the products, chemists could verify the proposed reaction intermediates.

Over the decades, the methods for introducing deuterium into aromatic molecules have become increasingly sophisticated. acs.orgthieme-connect.comtcichemicals.com The development of new catalysts and reagents has enabled the selective deuteration of specific positions on the aromatic ring and its substituents. tcichemicals.comacs.orgrsc.org This has opened up new avenues for research, allowing for more detailed and nuanced mechanistic studies. The history of deuterium labeling in aromatic chemistry is a testament to the continuous quest for a deeper understanding of molecular transformations.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC7H5D3O
Molecular Weight111.16 g/mol nih.gov
AppearanceColorless to Pale Yellow Liquid cymitquimica.com
Deuterium Purity>99.5 atom % D jst.go.jp

Spectroscopic Data of this compound

Spectroscopic TechniqueKey Features
¹H NMR Absence of a singlet corresponding to the methoxy protons around 3.8 ppm. The aromatic protons appear as multiplets in the range of 6.8-7.3 ppm.
¹³C NMR The signal for the deuterated methoxy carbon appears as a multiplet due to C-D coupling, shifted slightly upfield compared to the non-deuterated analog. Aromatic carbon signals are observed in the typical range of 114-160 ppm. mdpi.com
Mass Spectrometry The molecular ion peak is observed at m/z 111, corresponding to the mass of the deuterated compound. researchgate.netnih.gov
Infrared (IR) Spectroscopy C-D stretching vibrations are observed at a lower frequency (around 2200-2100 cm⁻¹) compared to C-H stretching vibrations (around 3000-2850 cm⁻¹). nih.gov

Research Applications of this compound

Research AreaSpecific ApplicationKey Findings
Catalysis Investigating the mechanism of self-supported hydrogenolysis of aromatic ethers. nih.govIsotope labeling with this compound confirmed that the hydrogen for the hydrogenolysis reaction originates from the methoxy group itself, not from the water solvent. nih.gov
Reaction Mechanisms Studying the thermal decomposition of anisole. researchgate.netPyrolysis studies of this compound helped to confirm that the initial step is the loss of the methyl group to form a phenoxy radical. researchgate.net
Reaction Mechanisms Elucidating the methylation of benzene (B151609) over zeolite catalysts. researchgate.netrsc.orgExperiments with this compound showed that the entire CD3 unit is transferred to the benzene ring, indicating a specific methylation mechanism. researchgate.netrsc.org
Mass Spectrometry Used as an internal standard for quantitative analysis of methoxyl groups in lignin (B12514952). researchgate.netThe use of 4-(methoxy-d3)-benzoic acid, a derivative of this compound, allows for accurate quantification via headspace-isotope dilution GC-MS. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuteriomethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXTESZEPMUJZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480546
Record name Methoxy-d3-benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4019-63-0
Record name Methoxy-d3-benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4019-63-0
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Synthetic Methodologies and Advanced Isotopic Incorporation

Strategies for Trideuteromethylation

The core of synthesizing Methoxy-d3-benzene lies in the efficient and selective introduction of the trideuteromethyl group onto a phenolic precursor. Various strategies have been developed to achieve this, ranging from traditional solution-phase reactions to more recent solvent-free mechanochemical methods.

Conventional Synthetic Routes for this compound Analogs

Conventional methods for the synthesis of deuterated aromatic compounds, including this compound analogs, often rely on hydrogen-deuterium (H-D) exchange reactions. These reactions typically involve treating the corresponding non-deuterated aromatic compound with a deuterium (B1214612) source, such as heavy water (D₂O), under high temperature and pressure. While effective for producing bulk deuterated compounds, these methods can lack regioselectivity and may require harsh reaction conditions.

A common laboratory-scale approach for introducing a trideuteromethyl group is the Williamson ether synthesis. This involves the reaction of a phenoxide with a trideuteromethylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄). The choice of the deuterated reagent is critical and often depends on its commercial availability and reactivity.

For instance, the synthesis of a generic this compound analog would proceed via the deprotonation of the corresponding phenol (B47542) with a suitable base (e.g., sodium hydride) to form the sodium phenoxide, followed by nucleophilic substitution with iodomethane-d3.

Table 1: Conventional Trideuteromethylation Reaction

ReactantsReagentsProduct
Phenol1. NaH 2. CD₃IThis compound

While widely used, these methods can be limited by the cost and availability of the deuterated reagents and may present challenges in terms of scalability and waste generation.

Mechanochemical Approaches for O-Trideuteromethylation

In recent years, mechanochemistry has emerged as a sustainable and efficient alternative to traditional solvent-based reactions. thieme-connect.com This approach utilizes mechanical energy, such as grinding or milling, to initiate chemical transformations. thieme-connect.com A novel, one-pot, solvent-free mechanochemical method for the O-trideuteromethylation of phenols has been developed using trimethyloxosulphonium iodide-d9 (TDMSOI) as the -OCD₃ source. thieme-connect.com

This method offers several advantages, including the absence of bulk solvents, reduced waste, and often higher reaction speeds and yields under ambient temperature conditions. thieme-connect.com The reaction is typically carried out in a ball mill, where the phenol, TDMSOI, and a base (e.g., potassium carbonate) are ground together. The mechanical forces facilitate the reaction, leading to the formation of the desired deuterated anisole (B1667542) derivative with a high degree of deuteration (approximately 90% D). thieme-connect.com

Table 2: Mechanochemical O-Trideuteromethylation of Phenol

ReactantsReagentsConditionsProductDeuteration Level
PhenolTrimethyloxosulphonium iodide-d9 (TDMSOI), K₂CO₃Ball milling, solvent-freeThis compound~90% D thieme-connect.com

A plausible mechanism for this transformation involves the in-situ generation of a deuterated methylating agent under the mechanochemical conditions, which then reacts with the phenoxide. thieme-connect.com This scalable method is of significant interest for the synthesis of deuterated compounds for medicinal chemistry and drug discovery. thieme-connect.com

Precursor Synthesis for Deuterated Methoxybenzene Derivatives

The availability of highly deuterated precursors is crucial for the successful synthesis of this compound and its derivatives. One of the most important precursors is iodomethane-d3 (CD₃I). Its synthesis is a key step in many of the conventional trideuteromethylation routes.

A common method for preparing iodomethane-d3 involves the reaction of methanol-d4 (B120146) (CD₃OD) with a source of iodide, such as hydroiodic acid or a mixture of iodine and a reducing agent like red phosphorus. The reaction conditions can be optimized to achieve high yields of the desired product.

Another important class of precursors are deuterated aromatic esters, which can be used to synthesize α,α-dideuterio benzyl (B1604629) alcohols using D₂O as the deuterium source. organic-chemistry.org This method employs a single-electron transfer (SET) reductive deuteration, offering high deuterium incorporation and broad substrate scope. organic-chemistry.org While not directly producing this compound, these deuterated building blocks can be valuable starting materials for more complex deuterated anisole derivatives.

Targeted Synthesis of Substituted this compound Compounds

The synthesis of specifically substituted this compound compounds requires careful planning of the synthetic route to ensure the correct placement of both the trideuteromethoxy group and other substituents on the aromatic ring.

Preparation of Functionalized Deuterated Anisoles (e.g., 1-Bromo-2-fluoro-4-methoxy(d3)benzene)

The synthesis of a molecule like 1-bromo-2-fluoro-4-methoxy(d3)benzene (B8168709) requires a multi-step approach. A plausible synthetic route could start from a commercially available precursor such as 4-bromo-2-fluoroaniline (B1266173).

The synthesis could proceed as follows:

Diazotization of 4-bromo-2-fluoroaniline followed by hydrolysis to yield 4-bromo-2-fluorophenol.

O-trideuteromethylation of the resulting phenol using one of the methods described in section 2.1, such as the Williamson ether synthesis with CD₃I or the mechanochemical approach with TDMSOI.

Table 3: Plausible Synthetic Route for 1-Bromo-2-fluoro-4-methoxy(d3)benzene

Starting MaterialIntermediateFinal Product
4-Bromo-2-fluoroaniline4-Bromo-2-fluorophenol1-Bromo-2-fluoro-4-methoxy(d3)benzene

This targeted approach allows for the precise installation of the deuterated methoxy (B1213986) group onto a pre-functionalized aromatic ring.

Synthesis of Bis(methoxy-d3)benzene Derivatives

The synthesis of molecules containing two trideuteromethoxy groups, such as 1,3-bis(methoxy-d3)benzene, can be achieved by the di-O-trideuteromethylation of the corresponding dihydroxybenzene (resorcinol in this case).

The reaction would involve treating resorcinol (B1680541) with a suitable base to deprotonate both phenolic hydroxyl groups, followed by the addition of a trideuteromethylating agent like CD₃I. Stoichiometric control of the base and the deuterated reagent is crucial to ensure complete methylation of both hydroxyl groups.

A similar strategy can be applied to other dihydroxybenzene isomers (catechol and hydroquinone) to produce the corresponding bis(methoxy-d3)benzene derivatives. For more complex structures, such as 1,3-bis(3-aminophenoxy)benzene, a different approach starting from 1,3-difluorobenzene (B1663923) and an alkali metal salt of 3-aminophenol (B1664112) has been reported, which could potentially be adapted for the synthesis of deuterated analogs. google.com

Table 4: Synthesis of 1,3-Bis(methoxy-d3)benzene

ReactantReagentsProduct
Resorcinol (1,3-Dihydroxybenzene)1. 2 eq. NaH 2. 2 eq. CD₃I1,3-Bis(methoxy-d3)benzene

This method provides a direct route to symmetrically substituted bis(methoxy-d3)benzene derivatives.

Ortho-C–H Methoxylation with Isotopic Controlnih.gov

The targeted introduction of functional groups at specific positions in aromatic rings is a cornerstone of modern synthetic chemistry. Among these transformations, the direct methoxylation of a C–H bond ortho to an existing substituent offers an efficient route to valuable dimethoxybenzene derivatives. When the substrate is isotopically labeled, such as with this compound, the reaction provides a platform to study the intimate details of the C–H activation mechanism and the potential for isotopic scrambling.

Recent advancements in palladium-catalyzed C–H functionalization have offered powerful tools for selective arene modification. Theoretical and experimental studies on related systems, such as the deuteration of arenes using D₂O as the deuterium source, have demonstrated that a reversible C–H activation step can lead to high degrees of deuterium incorporation. For instance, in the palladium-catalyzed deuteration of an anisole derivative, excellent levels of deuterium incorporation were observed, indicating an efficient and reversible C–H cleavage process. acs.org

In the context of ortho-C–H methoxylation of this compound, the key mechanistic question revolves around whether the C–H activation step is irreversible and if the isotopic integrity of the methoxy-d3 group is maintained throughout the catalytic cycle. Kinetic isotope effect (KIE) studies are instrumental in probing the nature of the C–H bond cleavage. A significant primary KIE, where the reaction proceeds slower with a C-D bond compared to a C-H bond, would suggest that the C–H bond is broken in the rate-determining step of the reaction.

While direct experimental data on the ortho-C–H methoxylation of this compound is not extensively available, insights can be drawn from studies on analogous systems. For example, the absence of deuterium incorporation into the reactant under catalytic conditions in some palladium-catalyzed C(sp³)–H activation processes suggests that the C–H activation is irreversible. nih.gov Conversely, significant isotopic scrambling observed during catalytic deuterodehalogenation of aryl chlorides points to a more complex reaction landscape where reversible processes can occur. nih.gov

The choice of catalyst, ligands, and reaction conditions plays a pivotal role in controlling the selectivity and efficiency of C–H functionalization reactions. In the case of this compound, a successful ortho-methoxylation with isotopic control would require a catalytic system that promotes selective C–H activation at the ortho position without facilitating any H/D exchange at the methoxy group or scrambling of deuterium to other positions on the aromatic ring.

The following table summarizes hypothetical reaction outcomes for the ortho-C–H methoxylation of this compound, illustrating different possibilities for isotopic control.

Table 1: Hypothetical Outcomes for Ortho-C–H Methoxylation of this compound

Entry Product(s) Isotopic Distribution Mechanistic Implication
1 1,2-Dithis compound >99% Deuterium retention at the original methoxy group Irreversible C–H activation; High isotopic control
2 1,2-Dithis compound and 1,2-Dimethoxybenzene Mixture of deuterated and non-deuterated product Partial scrambling or competing reaction pathways

Further detailed research, including kinetic isotope effect studies and analysis of product distributions using techniques like mass spectrometry and NMR spectroscopy, would be necessary to fully elucidate the mechanism and the degree of isotopic control in the ortho-C–H methoxylation of this compound.

Table 2: Compound Names

Compound Name
This compound
1,2-Dithis compound
1,2-Dimethoxybenzene

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure. In the study of Methoxy-d3-benzene, a deuterated isotopologue of anisole (B1667542), NMR provides unique insights into electronic effects, molecular interactions, and dynamics.

Deuterium (B1214612) as a Probe for Solvent Effects in Methoxybenzene Systems

The substitution of hydrogen with deuterium in the methoxy (B1213986) group alters the electronic and steric environment of the molecule, which can be sensitively detected by NMR. The chemical shifts of protons in methoxybenzenes are influenced by the solvent environment. oup.com Studies have shown that benzene-induced high-field shifts for methoxyl protons are significant, particularly when the benzene (B151609) ring has a highly electron-withdrawing substituent. oup.com This effect is attributed to the formation of a cluster of benzene molecules around the methoxy group and the benzene ring of the solute, driven by van der Waals interactions and charge-transfer interactions. oup.com In contrast, solvents like carbon tetrachloride cause a low-field shift that increases with the electronegativity of the substituents. oup.com The use of deuterated solvents is standard in NMR to avoid large solvent signals, and modern spectrometers use the deuterium signal for field locking to ensure stability. rice.edumsu.edu

Investigation of Isotope Shifts in Hydrogen Bonding Networks

Deuterium isotope effects on NMR chemical shifts are a valuable tool for studying hydrogen bonding. bibliotekanauki.plnih.gov The replacement of a proton with a deuteron (B1233211) in a hydrogen bond leads to a change in the vibrational energy levels and, consequently, a change in the observed chemical shift, known as an isotope shift. huji.ac.il These shifts are generally small for protons but can be significant for other nuclei like ¹³C. huji.ac.il One-bond isotope shifts from deuterium substitution can range from 0.2 to 1.5 ppm, while two-bond shifts are typically around 0.1 ppm. huji.ac.il The magnitude of these shifts can provide information about the strength and nature of the hydrogen bond. huji.ac.ilualberta.ca For instance, large deuterium isotope effects on ¹³C chemical shifts have been used to characterize intramolecular hydrogen bonds in various systems. ualberta.ca In the context of methoxybenzene derivatives, these isotope effects can help elucidate the nature of both intramolecular and intermolecular hydrogen bonding interactions. bibliotekanauki.placs.org

Application of Deuterated Solvents in Advanced NMR Techniques

Deuterated solvents are indispensable for advanced NMR experiments, such as 2D NMR (COSY, HSQC, HMBC), which are crucial for the complete structural elucidation of complex molecules. justdial.comcore.ac.ukresearchgate.net These solvents minimize interference from proton signals of the solvent, allowing for clear observation of the solute's signals. rice.edu The choice of deuterated solvent is critical and depends on the solute's solubility and the desired chemical shift separation. liverpool.ac.ukresearchgate.net Common deuterated solvents like chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD) are used to dissolve a wide range of organic compounds. justdial.comglbrc.org The development of advanced NMR spectrometers has further enhanced the utility of deuterated solvents in detailed structural analysis. justdial.com For instance, extensive 2D NMR data collected in deuterated chloroform (B151607) have been used to verify the structures of numerous compounds. mdpi.com

SolventFormula¹H-NMR Shift (ppm)¹³C-NMR Shift (ppm)
Chloroform-dCDCl₃7.2477.0
Acetone-d₆CD₃COCD₃2.0429.8, 206.3
Benzene-d₆C₆D₆7.26128.0
Acetonitrile-d₃CD₃CN1.931.3, 117.7
Dichloromethane-d₂CD₂Cl₂5.3253.5
Dimethylsulfoxide-d₆CD₃SOCD₃2.4939.7
Methanol-d₄CD₃OD3.35, 4.7849.3

Table 1. Common deuterated solvents and their residual ¹H and ¹³C NMR chemical shifts. ucla.edustanford.edu

Elucidation of Intramolecular Interactions via NMR in Substituted Methoxybenzenes

NMR spectroscopy is a key method for investigating intramolecular interactions in substituted methoxybenzenes. nih.govsci-hub.seacs.org Conformational changes, such as the torsion of the Ar-OCH₃ bond, can have significant stereoelectronic effects on the ¹H NMR chemical shifts of the aromatic ring protons. nih.gov For example, in ortho-disubstituted anisoles, steric congestion forces the methoxy group out of the ring plane, leading to large changes in the chemical shift of the para-proton. nih.gov Theoretical calculations, such as those using density functional theory (DFT), can be used in conjunction with experimental NMR data to provide a detailed understanding of these interactions. nih.govresearchgate.net The study of various methoxybenzene derivatives by ¹H and ¹³C NMR, often in deuterated solvents like CDCl₃, allows for the elucidation of their structures and the subtle electronic effects of different substituents. pensoft.netlibretexts.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound. These techniques are complementary and essential for a complete assignment of the vibrational modes.

Assignment and Analysis of Vibrational Modes in this compound

The vibrational spectrum of this compound, like its parent compound anisole, is complex due to the various motions of the phenyl ring and the methoxy group. The substitution of the three hydrogen atoms of the methoxy group with deuterium atoms leads to significant shifts in the frequencies of the vibrational modes involving these atoms. This isotopic substitution is a powerful tool for vibrational assignment, as the shifts are predictable based on the change in reduced mass. osti.gov

Studies on anisole and its deuterated analogues have utilized both IR and Raman spectroscopy to assign the fundamental vibrational modes. capes.gov.brresearchgate.net For a non-linear molecule with N atoms, there are 3N-6 normal modes of vibration. georgetown.edu The vibrational modes of the methoxy group, such as the C-H (or C-D) stretching, bending, and rocking motions, are particularly sensitive to deuteration. For example, the C-H stretching vibrations of a methoxy group typically appear in the 3100-2800 cm⁻¹ region. researchgate.net Upon deuteration, these modes are expected to shift to lower frequencies.

The analysis of vibrational spectra is often supported by theoretical calculations, such as DFT, which can predict the vibrational frequencies and intensities. researchgate.netfaccts.de These calculations aid in the assignment of complex spectra and can help to resolve ambiguities, such as those arising from Fermi resonances, where an overtone or combination band interacts with a fundamental vibration. researchgate.netacs.org The selection rules for IR and Raman spectroscopy determine which vibrational modes are active in each technique. faccts.destackexchange.com For centrosymmetric molecules, there is a rule of mutual exclusion, meaning that vibrations that are IR active are Raman inactive, and vice versa. georgetown.edu While this compound is not centrosymmetric, the relative intensities of bands in the IR and Raman spectra still provide crucial information for their assignment.

Below is a table summarizing some of the expected vibrational modes for a methoxybenzene derivative and their typical frequency ranges. The exact frequencies for this compound would be influenced by the deuterium substitution.

Vibrational ModeTypical Frequency Range (cm⁻¹)
C-H Aromatic Stretching3100 - 3000
C-H Aliphatic Asymmetric Stretching~2950
C-H Aliphatic Symmetric Stretching~2850
C=C Aromatic Stretching1600 - 1450
C-H Aliphatic Bending1470 - 1450
C-O-C Asymmetric Stretching~1250
C-O-C Symmetric Stretching~1040
C-H Aromatic Out-of-plane Bending900 - 675

Table 2. General regions for characteristic infrared absorptions of methoxybenzene derivatives. acs.orgesisresearch.orgoatext.com

The study of the vibrational spectra of this compound and its comparison with anisole allows for a detailed understanding of the effects of isotopic substitution on the molecular vibrations and force fields. capes.gov.brresearchgate.net

Correlative Studies of Deuterated Methoxy Species Vibrational Frequencies

The vibrational frequencies of deuterated methoxy species offer valuable information for comparative studies. Calculated vibrational frequencies for the deuterated methoxy group (CD3) include the C-O stretch, CD3 rock, and both symmetric and asymmetric C-D stretching modes. researchgate.net For instance, the calculated frequencies for these modes are approximately 753 cm⁻¹, 865/900 cm⁻¹, 2078 cm⁻¹, and 2253 cm⁻¹, respectively. researchgate.net These values can be compared to the vibrational frequencies of non-deuterated methoxy species, which are observed at approximately 925 cm⁻¹ (C-O stretch), 1157/1165 cm⁻¹ (methyl rock modes), 2880 cm⁻¹ (symmetric C-H stretch), and 2988 cm⁻¹ (asymmetric C-H stretch). researchgate.net This comparison highlights the effect of deuterium substitution on the vibrational modes of the methoxy group.

Vibrational Frequencies of Methoxy and Deuterated Methoxy Species

Vibrational Mode Methoxy (CH3O) Frequency (cm⁻¹) Deuterated Methoxy (CD3O) Frequency (cm⁻¹)
C-O Stretch 925 753
Methyl Rock 1157/1165 865/900
Symmetric C-H/C-D Stretch 2880 2078
Asymmetric C-H/C-D Stretch 2988 2253

Data sourced from calculated values. researchgate.net

Computational Validation of Experimental Vibrational Data for Deuterated Analogs

Computational methods, such as Density Functional Theory (DFT), are instrumental in validating and interpreting experimental vibrational spectra. acs.orgfrontiersin.org These calculations can predict vibrational frequencies for various isotopologues, which can then be compared with experimental data obtained from techniques like infrared (IR) spectroscopy. acs.orgresearchgate.net For instance, DFT calculations have been used to analyze the vibrational frequencies of deuterated methoxy species, showing a slight blue shift in the calculated C-D stretching modes compared to experimental results from Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS). researchgate.net This discrepancy is attributed to the complexity of the experimental environment, which involves a mixture of reactants and products. researchgate.net The reliability of computational methods like B3LYP and MP2 has been benchmarked against high-accuracy methods, demonstrating their utility in predicting molecular properties. nih.gov The choice of functional and basis set, such as B3LYP/6-311+G(d), can provide good agreement between theoretical predictions and experimental observations. frontiersin.org

Conformational Studies Utilizing Vibrational Signatures of this compound

Vibrational spectroscopy is a key technique for studying the conformational preferences of molecules like this compound. acs.orgd-nb.info The number of origin transitions observed in the electronic spectrum can indicate the number of stable conformations present. colostate.edu For methoxybenzene, the observation of a single origin transition suggests that only one minimum energy conformation of the methoxy group relative to the aromatic ring exists in the experimental conditions of a jet expansion. colostate.edu This is further supported by the lack of low-lying torsional modes of the methoxy group in the dispersed emission spectrum. colostate.edu Computational studies complement these experimental findings by predicting the geometries and relative energies of different conformers. nih.govmpg.de For example, MOPAC 5/AM1 calculations have been used to demonstrate that the planar conformation is the minimum energy form for several ethoxybenzene derivatives. colostate.edu

Mass Spectrometry (MS) and Fragmentation Pathways

Mass spectrometry of this compound provides critical information on its fragmentation behavior, aiding in the elucidation of reaction mechanisms.

Elucidation of Hydride Elimination Mechanisms Using Deuterium Labeling

Deuterium labeling is a powerful strategy for tracing the origin of atoms during fragmentation processes in mass spectrometry. In the study of 4-substituted-1-(methoxymethyl)benzene derivatives, the mass spectra of deuterated analogues were measured to pinpoint the site of hydride elimination. nih.gov Specifically, the analysis of 4-methoxy-1-(methoxymethyl-d2)-benzene and 4-methoxy-1-(methoxymethyl-d3)benzene revealed that hydride elimination occurs from the methylene (B1212753) group of the 1-(methoxymethyl) moiety. nih.gov This is evidenced by the observation of an [M-D]⁺ ion for the d2-labeled compound and an [M-H]⁺ ion for the d3-labeled compound. nih.gov

Investigation of Ion Formation and Decomposition in Deuterated Anisoles

Studies on the pyrolysis of anisole and its deuterated isotopologues, including this compound (C6H5OCD3), have shed light on their thermal decomposition pathways. acs.orgnih.gov The initial step in the decomposition of anisole is the loss of the methyl group to form a phenoxy radical. acs.orgnih.govresearchgate.net This is followed by the elimination of carbon monoxide to produce a cyclopentadienyl (B1206354) radical. acs.orgnih.govresearchgate.net The use of deuterated anisoles helps to confirm these fragmentation patterns by observing the corresponding mass shifts in the detected radical intermediates. acs.orgnih.gov For example, the pyrolysis of C6H5OCD3 leads to the formation of a CD3 radical.

Application of Time-of-Flight Mass Spectrometry (TOFMS) for Excited States of Deuterated Aromatic Ethers

Time-of-flight mass spectrometry (TOFMS), often combined with resonance-enhanced multiphoton ionization (REMPI), is a valuable tool for studying the excited states of molecules. colostate.eduresearchgate.net This technique allows for mass-selected absorption spectra to be obtained. colostate.edu In studies of deuterated aromatic ethers, TOFMS has been used to investigate their conformational landscape and vibrational modes. colostate.edu For instance, the photoionization spectra of compounds like 1-(methoxy-d3)-2-methylbenzene have been recorded to analyze their spectroscopic properties. colostate.edu The pyrolysis of deuterated anisoles coupled with photoionization reflectron TOFMS has enabled the detection of highly reactive radical intermediates, providing a detailed picture of the decomposition process at high temperatures. acs.orgnih.gov

Mechanistic Studies through Isotopic Substitution in MS Fragmentation

Isotopic labeling, particularly the use of deuterium, is a cornerstone in the study of reaction mechanisms, and its application in the mass spectrometry (MS) of this compound offers significant insights. The replacement of the methoxy group's hydrogen atoms with deuterium (CD3) creates a distinct mass shift, which allows for the tracking of this specific group during fragmentation processes. This technique is instrumental in distinguishing between proposed fragmentation pathways and understanding intramolecular rearrangements.

In studies of related deuterated anisole compounds, significant kinetic isotope effects have been observed. For instance, in the competitive O-demethylation of p-dimethoxybenzene and its deuterated counterpart, p-di(methoxy-d3)benzene, a large isotope effect of 5.1 was noted. researchgate.netresearchgate.net Similarly, the oxidative O-demethylation of p-methoxy-d3-anisole showed an intramolecular kinetic isotope effect of 3.4. researchgate.net These findings suggest that the cleavage of the C-H (or C-D) bond is a rate-determining step in the demethylation process. The use of this compound in such studies helps to clarify the oxidation pathway, particularly in enzymatic systems like cytochrome P-450. researchgate.netresearchgate.net

Furthermore, infrared (IR) spectroscopy studies on the reaction of d3-methoxy (OCD3) species with molecules like benzene and cyclohexane (B81311) over H-ZSM-5 zeolites have demonstrated the utility of isotopic labeling in elucidating reaction mechanisms. researchgate.net These studies reveal that the reaction pathway can differ depending on the reactant, with the deuterated methoxy group providing a clear marker to follow the transfer of methyl versus methylene units. researchgate.net The presence of deuterium-labeled compounds is also crucial for use as internal standards in mass spectrometry, allowing for more accurate quantification and analysis. marquette.edu

Photophysical Studies of Deuterated Methoxybenzenes

The photophysical properties of this compound, which govern its behavior upon absorption of light, are a subject of detailed investigation. These studies focus on how the molecule dissipates energy from its excited states and the influence of its structural flexibility on these processes.

Conformational Mobility and Excited State Dynamics

The conformational mobility of methoxybenzenes, including deuterated variants, plays a crucial role in their excited-state dynamics. The rotation of the methoxy group relative to the benzene ring influences the electronic properties and potential energy surfaces of the molecule. Time-of-flight mass spectroscopy (TOFMS) has been employed to study the conformations of methoxybenzenes in a jet-cooled environment. colostate.edu These studies indicate the presence of stable conformers and provide information on the low-lying torsional modes of the methoxy group. colostate.edu

The introduction of a deuterated methoxy group can subtly alter the vibrational frequencies and moments of inertia, which can be probed by high-resolution spectroscopic techniques. colostate.eduresearchgate.net While direct photophysical data on this compound is not extensively detailed in the provided context, the principles derived from studies on similar aromatic ethers are applicable. scispace.comacs.org The investigation of excited state dynamics involves understanding the rates of various photophysical processes such as fluorescence, internal conversion, and intersystem crossing. acs.org The substitution with deuterium can influence these rates, providing a means to probe the underlying mechanisms.

Analysis of Internal Rotation in Deuterated Aromatic Ethers

The internal rotation of the methyl group is a key aspect of the molecular dynamics of this compound. This motion can be hindered by a potential energy barrier, the height of which is influenced by electronic and steric effects. ias.ac.in Raman and infrared spectroscopy are powerful techniques for studying the torsional modes associated with this internal rotation. researchgate.netias.ac.in

Studies on anisole and its deuterated analogs have assigned the methoxy-torsional modes in the far-infrared spectra. researchgate.net For instance, the torsional mode for a deuterated para-substituted dimethoxybenzene was observed at a different frequency compared to the non-deuterated species, highlighting the effect of isotopic substitution. researchgate.net Theoretical calculations, in conjunction with experimental data, are used to determine the potential energy surfaces for internal rotation and to understand the origin of the rotational barriers. colostate.eduias.ac.in These barriers arise from factors like the delocalization of electrons between the methoxy group and the aromatic ring. researchgate.net The analysis of these low-frequency vibrations provides fundamental information about the flexibility and conformational preferences of this compound. ias.ac.incapes.gov.br

Mechanistic Investigations Utilizing Kinetic Isotope Effects Kie

Primary Kinetic Isotope Effects in Oxidative O-Demethylation

Primary kinetic isotope effects are observed when the bond to the isotopically labeled atom is broken during the rate-limiting step of a reaction. In the case of methoxy-d3-benzene, the C-D bonds of the methoxy (B1213986) group are the focus of such investigations, particularly in oxidative O-demethylation reactions.

Kinetic isotope effects can be measured in two primary ways: intramolecularly and intermolecularly. An intramolecular KIE is determined by using a substrate that contains both the light (H) and heavy (D) isotopes within the same molecule, and comparing the rates of reaction at the different isotopic sites. An intermolecular KIE is found by comparing the reaction rates of two separate substrates, one labeled with the heavy isotope and one with the light isotope, in a competitive experiment. nih.gov

Studies on the oxidative O-demethylation of anisole (B1667542) derivatives by rabbit liver microsomes have utilized this compound analogues to differentiate between these effects. In the O-demethylation of p-methoxy-d3-anisole, an intramolecular KIE of 3.4 was observed. oup.com In a separate, intermolecularly competitive reaction between p-dimethoxybenzene and p-di(methoxy-d3)benzene, a larger KIE of 5.1 was measured. oup.comcapes.gov.br The difference between these values can provide information about the reaction's rate-limiting steps. The intramolecular KIE is often considered a more direct measure of the intrinsic effect of isotope substitution on the bond-breaking step itself. nih.gov

Table 1: Kinetic Isotope Effects in Cytochrome P-450 Catalyzed O-Demethylation. oup.comcapes.gov.br
Experiment TypeSubstratesObserved KIE (kH/kD)
Intramolecularp-Methoxy-d3-anisole3.4
Intermolecularp-Dimethoxybenzene vs. p-Di(methoxy-d3)benzene5.1

KIEs in Aromatic Hydroxylation and C-H Activation Processes

Beyond O-demethylation, KIEs are instrumental in elucidating the mechanisms of aromatic hydroxylation and other C-H activation reactions. The magnitude of the KIE is a critical diagnostic tool for distinguishing between different potential pathways.

Two primary mechanisms are often considered for the hydroxylation of aromatic rings like benzene (B151609): direct hydrogen atom abstraction and electrophilic addition. nih.govacs.org A significant primary KIE (typically >2) is indicative of a mechanism where C-H bond cleavage is the rate-determining step, such as hydrogen atom abstraction. nih.govacs.org

Conversely, a small or inverse KIE (kH/kD ≈ 1 or <1) suggests a mechanism where the C-H bond is not broken in the rate-limiting step. nih.govacs.org This is consistent with an electrophilic addition mechanism, where a reactive species (like a metal-oxo group) attacks the π-system of the aromatic ring. nih.govresearchgate.net This attack leads to a change in the carbon's hybridization from sp2 to sp3, which can result in a small or inverse KIE. acs.org For instance, experimental and computational studies on benzene hydroxylation by cytochrome P450 have noted that a high-valent iron-oxyl species reacts via electrophilic addition to form a σ-complex, a pathway consistent with a small KIE. nih.govacs.org Similarly, an inverse KIE of 0.9 was observed in the hydroxylation of aromatic compounds by certain nonheme iron(IV)-oxo complexes, pointing to an electrophilic pathway. researchgate.net

The catalytic transformation of C-H bonds in unactivated arenes into C-Al bonds is another area where KIE studies provide mechanistic clarity. In the palladium-catalyzed C-H alumination of benzene, a combination of experimental and computational methods has been used to probe the reaction pathway. researchgate.net An experimentally determined KIE for this reaction was established, providing crucial data for understanding the C-H activation step. researchgate.net Computational studies, using methods like M06L-D3, have calculated the potential energy surface for the C-H alumination of benzene, identifying key transition states for oxidative addition. researchgate.net The comparison between experimental and computed KIEs helps to validate the proposed mechanistic models, such as those involving an oxidative addition of the C-H bond to an Al(I) species. researchgate.net

Broader Applications of KIEs in Reaction Pathway Elucidation

This approach is not limited to enzymatic reactions but is also vital in organometallic chemistry for understanding processes like C-H activation and cross-coupling reactions. snnu.edu.cnresearchgate.net For example, KIE studies have been essential in distinguishing between SN1 and SN2 nucleophilic substitution pathways. wikipedia.org In the context of drug development, understanding the metabolic pathways catalyzed by enzymes like cytochrome P450 is critical. researchgate.net Using deuterated compounds to probe KIEs can identify metabolically vulnerable sites in a drug molecule, potentially guiding the design of new drugs with improved pharmacokinetic profiles. wikipedia.org The ability to use KIEs to implicate a single oxidant in multiple, distinct P450-mediated reactions (O-dealkylation, N-oxygenation, and aromatic hydroxylation) showcases the power of this technique to unravel complex biochemical pathways. nih.gov

Mechanistic Diagnosis of Enzymatic and Catalytic Reactions

This compound is frequently employed to probe the mechanisms of enzymatic and catalytic reactions, particularly oxidation and demethylation processes. nih.govoup.com A key area of investigation is the O-demethylation of anisole derivatives by cytochrome P450 (P450) enzymes, a critical reaction in drug metabolism. nih.govnih.gov The presence of a significant primary deuterium (B1214612) KIE in these reactions provides strong evidence that the cleavage of the C-H bond in the methoxy group is at least partially rate-limiting. nih.gov

Early studies on the P450-catalyzed O-demethylation of anisoles provided foundational insights. nih.gov For instance, investigations into the metabolism of p-dimethoxybenzene using its deuterated analog, p-di(methoxy-d3)benzene, revealed a large intermolecular KIE of 5.1. oup.com Similarly, the oxidative O-demethylation of p-methoxy-d3-anisole by rabbit liver microsomes showed an intramolecular KIE of 3.4. oup.com These substantial KIE values strongly support a mechanism where hydrogen atom abstraction from the methoxy group is a key, rate-limiting event. oup.com

More recent research has expanded these investigations. A 2025 study on the photocatalytic dealkylation of aryl alkyl ethers used this compound to probe the mechanism. acs.org Parallel experiments with standard anisole and its deuterated counterpart yielded a KIE value (kH/kD) of 2.05, indicating that the hydrogen atom transfer (HAT) from the methyl C–H bond is involved in the rate-determining step of this catalytic cycle. acs.org

Theoretical studies complement these experimental findings. Computational analyses of the hydrogen and deuterium transfer from anisole to methoxy radicals have been used to model the reactions occurring in systems like cytochrome P450-dependent mono-oxygenases. acs.org These calculations of primary and secondary KIEs often show good agreement with experimental data and confirm that nuclear quantum effects are significant in these transfer reactions. acs.org

The table below summarizes key KIE data from various studies on anisole and its deuterated analogs.

Reaction SystemSubstrate(s)KIE (kH/kD)TypeImplicationReference
Rabbit Liver Microsomesp-methoxy-d3-anisole3.4IntramolecularC-H bond cleavage is rate-limiting in O-demethylation. oup.com
Rabbit Liver Microsomesp-dimethoxybenzene & p-di(methoxy-d3)benzene5.1IntermolecularC-H bond cleavage is a key step in the oxidation pathway. oup.com
Photocatalytic System with CuCl₂Anisole & this compound2.05IntermolecularHydrogen Atom Transfer (HAT) is part of the rate-determining step. acs.org
Rat Liver Microsomesp-dimethoxybenzene & methyl-d₃ analogs~2IntermolecularC-H bond cleavage affects the overall rate of catalysis. oup.com

Role of Deuterium Labeling in Unraveling Complex Organic Mechanisms

The utility of deuterium labeling, as seen with this compound, extends beyond confirming the rate-limiting nature of C-H bond cleavage. It serves as a versatile probe for unraveling complex, multi-step organic reaction mechanisms. google.comacademie-sciences.fr By strategically placing deuterium atoms, chemists can track the fate of specific hydrogen atoms, differentiate between proposed mechanistic pathways, and identify transient intermediates. youtube.com

One of the fundamental applications is to distinguish between different potential reaction pathways. uva.es For example, in aromatic hydroxylation reactions, observing a KIE of around 1 (a small or inverse effect) can help rule out a hydrogen-atom abstraction mechanism. acs.org Such a result would instead support a mechanism involving the electrophilic addition of an oxidant to the aromatic ring, which leads to a change in carbon hybridization from sp² to sp³, a process not expected to produce a large primary KIE. acs.org

Deuterium-labeled compounds are also invaluable in studying H/D exchange reactions, which are themselves important for understanding reaction environments and catalyst behavior. academie-sciences.fr The deuteration of arenes can be achieved using various methods, including in the presence of an alkali metal base with deuterated solvents like acetone-d6 (B32918) or D₂O. uva.es Understanding these exchange processes is crucial when using H/D scrambling as a mechanistic probe in other reactions. uva.es

In the broader context of organic synthesis, deuterium labeling helps to refine and develop new catalytic systems. acs.org For instance, in the development of transition metal-catalyzed C-H activation/functionalization reactions, KIE studies are essential. snnu.edu.cn The absence or presence of a KIE can help differentiate between mechanisms such as a Heck-type pathway, direct C-H activation, or a cross-coupling protocol. snnu.edu.cn While not always involving this compound directly, the principles established from its use are widely applicable. The stability imparted by the C-D bond versus the C-H bond can also be exploited to enhance or minimize specific reaction pathways, thereby increasing selectivity. uva.es

The table below provides examples of how deuterium labeling informs mechanistic understanding in various contexts.

Research AreaLabeled Compound(s)Finding/ObservationMechanistic InsightReference(s)
Aromatic HydroxylationBenzene-d6KIE values of ~1Rules out hydrogen-atom abstraction; supports electrophilic addition mechanism. acs.org
Drug MetabolismDeuterated drug analogsSlower metabolism of deuterated compoundsC-H cleavage is a key step in the metabolic pathway. acs.orgnih.gov
Catalytic H/D ExchangeFluoroarenes, Acetone-d6Efficient deuterium exchange in the presence of a base without a transition metal.Demonstrates a method for labeling and the need to account for H/D scrambling in mechanistic studies. uva.es
Palladium-Catalyzed AnnulationMePNB-d0 / MePNB-d3Secondary KIE (kH/kD = 1.26)Suggests the methyl transferring process may be part of the rate-determining step. snnu.edu.cn

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules like Methoxy-d3-benzene. northwestern.edu These methods solve the electronic Schrödinger equation to determine the wavefunction and energy of the molecule, providing a wealth of information about its structure, spectra, and reactivity. northwestern.edu

Density Functional Theory (DFT) for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to explore the mechanisms of chemical reactions involving this compound and related compounds. researchgate.net It allows researchers to map out potential energy surfaces, identify stable intermediates, and calculate the structures and energies of transition states, which are critical for understanding reaction kinetics. researchgate.netacs.org

Studies on the reactions of methoxy (B1213986) species with benzene (B151609) have provided direct insights into methylation mechanisms. Infrared (IR) spectroscopy has been used to observe the reaction of d3-methoxy (OCD3) species with benzene, confirming that the CD3 unit reacts directly in the methylation process. researchgate.net DFT calculations on related systems, such as the hydrodeoxygenation (HDO) of guaiacol (B22219) (a compound also containing a methoxy group), have been used to evaluate various reaction schemes. researchgate.net For instance, different pathways for the removal of the methoxy group, such as hydrogenolysis, can be computationally modeled to determine the most energetically favorable route. researchgate.net These calculations often employ advanced functionals like B3LYP, M06-2X, and PBEh-3c, sometimes with dispersion corrections (e.g., -D3), to accurately describe the complex energy landscapes. researchgate.netresearchgate.netcardiff.ac.uk

In the palladium-catalyzed methoxycarbonylation of styrene, DFT has been used to elucidate the multi-step mechanism, including key steps like β-hydride elimination from a methoxy group and the subsequent methanolysis to form the final ester product. mdpi.com Such studies reveal that the activation free energy for different pathways, such as the formation of linear versus branched products, can be precisely calculated, offering predictions on reaction selectivity. mdpi.com

Table 1: Representative DFT-Calculated Energetics for Competing Reaction Pathways

Reaction PathwayDescriptionCalculated Activation Free Energy (ΔG‡) (kcal/mol)Key Transition State (TS) Feature
Pathway A: Direct MethylationDirect electrophilic attack of the methoxy group on an aromatic ring.~30-40Formation of a Wheland-type intermediate TS.
Pathway B: Stepwise HDOHydrogenolysis of the O–CH₃ bond followed by further deoxygenation.~25-35C-O bond cleavage at the methoxy group. researchgate.net
Pathway C: β-Hydride EliminationElimination from a metal-bound methoxy group to form a metal hydride.~ -1.2Formation of a [Pd-H] bond and cleavage of a C-H bond. mdpi.com

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comnih.gov The energies and distributions of these orbitals are crucial for predicting a molecule's chemical reactivity and stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The methoxy group (–OCH₃) is an electron-donating group, which influences the electronic structure of the benzene ring. rsc.org DFT calculations show that the presence of a methoxy group raises the energy levels of both the HOMO and LUMO compared to unsubstituted benzene. rsc.org This increased HOMO energy makes the molecule more susceptible to electrophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov In substituted anisoles, the nature of other substituents can further tune these energy levels and, consequently, the molecule's reactivity and optical properties. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
Benzene (for comparison)-6.75-1.155.60
Anisole (B1667542)-5.49-0.784.71
p-Nitroanisole-6.01-2.053.96
Note: Values are representative and depend on the specific computational method and basis set used.

Conformational Analysis of this compound and Derivatives

Conformational analysis through computational methods determines the most stable three-dimensional arrangements of a molecule. For anisole and its derivatives, a key conformational question is the orientation of the methoxy group relative to the plane of the benzene ring. Early electron diffraction studies suggested that anisole possesses a planar heavy-atom skeleton. unipa.it

More detailed studies, particularly on isotopically substituted molecules, provide deeper insights. Research on the anisole-water complex, including the deuterated isotopomer anisole(d3)-H₂O, has revealed that isotopic substitution can cause noticeable changes in the equilibrium structure of the complex. marquette.edu For instance, the structure of the deuterated complex in its ground state was found to be surprisingly more similar to the excited-state structure of the non-deuterated complex. acs.orgnih.gov Such findings highlight the subtle interplay of forces that define molecular conformation, which can be influenced by the mass change from deuteration. These studies often combine high-resolution spectroscopy with high-level quantum mechanical calculations to assign geometries with confidence. acs.orgnih.govacs.org

Intermolecular Interactions and Non-Covalent Bonding

The behavior of this compound in condensed phases is governed by a network of non-covalent interactions. These weak interactions, though individually small, collectively determine properties like solvation, crystal packing, and recognition by other molecules. unipa.it

High-resolution neutron and X-ray scattering, combined with Molecular Dynamics simulations, have provided a detailed picture of the interactions in liquid anisole. unipa.it Key interactions include:

π-π Stacking : Aromatic rings of neighboring molecules tend to stack on top of each other.

C-H···O Hydrogen Bonding : The oxygen atom of the methoxy group acts as a hydrogen bond acceptor for hydrogen atoms from the methyl groups or aromatic rings of adjacent molecules. These interactions are characterized by O···H distances of less than 3 Å. unipa.it

C-H···π Interactions : Hydrogen atoms from neighboring molecules can interact favorably with the electron-rich π-system of the benzene ring. unipa.it

These non-covalent interactions can be strategically exploited in synthesis. For example, the regioselectivity of the chlorination of anisole can be controlled by encapsulating the molecule within a cyclodextrin, where non-covalent interactions dictate the orientation of the substrate and favor reaction at the para position. nih.gov DFT calculations that include dispersion corrections (like DFT-D3) are essential for accurately modeling these weak interactions. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. acs.orgnih.gov This technique is invaluable for studying complex processes in solution and at interfaces.

Simulation of Solvent Effects on Reaction Kinetics and Equilibria

Solvents can dramatically alter the rates and outcomes of chemical reactions. chemrxiv.orgnih.gov MD simulations and continuum solvation models are used to understand and predict these effects. The influence of a solvent arises from its differential stabilization of the reactants, transition states, and products. chemrxiv.org A polar solvent, for example, will more strongly stabilize a polar transition state compared to less polar reactants, thereby accelerating the reaction. chemrxiv.org

Computational studies on the hydrodeoxygenation of guaiacol on a platinum catalyst utilized an implicit solvation model for solid surfaces (iSMS) to quantify solvent effects. osti.gov The study found that solvents can have a favorable effect on both the thermodynamics and kinetics of certain reaction steps, such as the dehydrogenation of the methoxy group. osti.gov These models can predict how the free energy of reaction and the activation energy barrier change when moving from the gas phase to a solvent. nsf.gov By combining quantum mechanics with these solvent models, it is possible to design solvents that can accelerate a desired reaction pathway. nih.gov

Table 3: Simulated Solvent Effects on a Hypothetical Reaction

SolventSolvent PolarityEffect on Transition State (TS)Predicted Change in Activation Energy (ΔΔG‡)Predicted Kinetic Effect
n-HexaneNon-polarMinimal stabilizationReference (0)Base rate
DichloromethanePolar aproticModerate stabilization (if TS is polar)-2 to -5 kcal/molRate increases
MethanolPolar proticStrong stabilization (if TS is polar/can H-bond)-5 to -10 kcal/molRate increases significantly. chemrxiv.org

First-Principles Molecular Dynamics for Intrinsic Vibrational Properties

First-principles molecular dynamics (FPMD), also known as ab initio molecular dynamics (AIMD), is a powerful computational method that calculates the forces acting on nuclei directly from the electronic structure, which is solved on-the-fly using quantum mechanics. uniud.itrsc.org This approach is particularly valuable for studying the intrinsic vibrational properties of molecules like this compound because it avoids the use of empirical parameters, providing a more fundamental understanding of molecular motion. uniud.itrsc.org

In the study of molecular vibrations, FPMD simulations can generate an atomic trajectory, essentially a movie of the atoms' thermal movements. nih.govresearchgate.net By performing a Fourier transform on this trajectory, a vibrational spectrum can be calculated. nih.govresearchgate.net This technique is advantageous as it inherently includes anharmonic effects and temperature, which are often approximated in static calculations. rsc.org

For a molecule like this compound, where the deuterium (B1214612) substitution in the methoxy group alters vibrational frequencies compared to its parent compound, anisole, FPMD can accurately capture these isotopic shifts. acs.org The simulation treats the nuclei as classical particles moving on a potential energy surface determined by quantum calculations, allowing for the precise modeling of how the increased mass of deuterium affects the vibrational modes involving the methoxy group. uniud.it Studies on similar molecules, like benzene, have demonstrated that FPMD can be used to rigorously calculate and assign fundamental vibrational frequencies, even resolving long-standing issues in spectral assignment. nih.govresearchgate.netnih.gov This methodology provides a unified approach to both calculate and assign vibrational frequencies, paving the way for a deeper understanding of the molecule's dynamic behavior. nih.govresearchgate.netnih.gov

Thermochemical Property Prediction and Modeling

The thermochemical properties of this compound, such as its enthalpy of formation (ΔfH°) and enthalpy of vaporization (ΔvapH°), are critical for understanding its energetic stability and phase behavior. While direct experimental data for this specific deuterated compound may be scarce, these properties can be reliably estimated using computational methods that have been validated against a wide range of substituted benzenes. acs.orgiaea.orgacs.orgrsc.org

Quantum-chemical methods, particularly high-level ab initio and density functional theory (DFT) calculations, are employed to determine the gas-phase enthalpies of formation. acs.orgiaea.orgresearchgate.net Methods like the G4 quantum-chemical method have shown good agreement with experimental values for substituted benzenes, including those with methoxy groups. iaea.org These calculations compute the total energy of the molecule, from which the enthalpy of formation can be derived. researchgate.net

The enthalpy of vaporization is a measure of the energy required for a substance to transition from a liquid to a gas. It can be derived from experimental vapor pressure measurements at different temperatures using techniques like transpiration. acs.orgrsc.org For computational estimation, group additivity procedures and other structure-property correlations are often developed. acs.orgacs.org These methods are built upon consistent sets of experimental data for related compounds, such as various methoxy-substituted benzenes. rsc.org By combining the computationally derived gas-phase enthalpy of formation with the estimated enthalpy of vaporization, the liquid-phase enthalpy of formation can also be determined. acs.org The isotopic substitution in this compound is expected to have a minimal effect on these thermodynamic properties compared to the parent compound, anisole, although it significantly impacts vibrational frequencies.

Group-contribution (GC) methods are a widely used and efficient technique for estimating the thermochemical properties of organic compounds by summing the contributions of individual functional groups. aft.comaip.orgresearchgate.net These methods are developed by fitting group values to large sets of reliable experimental data. aip.org For standard hydrocarbons and oxygen-containing compounds, extensive GC databases and methodologies exist. aip.org

When applying these methods to deuterated analogs like this compound, specific considerations are necessary. The standard group contribution for a methyl group (-CH3) must be adjusted to account for the presence of deuterium in the methoxy group (-OCD3). The difference in mass between hydrogen and deuterium affects the vibrational frequencies of the molecule, which in turn influences the zero-point vibrational energy (ZPVE) and the heat capacity (Cp). researchgate.net These changes, while often small for enthalpies of formation, are systematic and can be incorporated into the GC framework. aip.org

Developing a GC approach for deuterated compounds involves:

Calculating Isotope Effects: The primary difference in thermochemical properties arises from the change in vibrational frequencies upon isotopic substitution. Quantum mechanical calculations are used to compute the vibrational frequencies for both the standard (-OCH3) and deuterated (-OCD3) groups.

Deriving New Group Values: The difference in ZPVE and thermal contributions to enthalpy between the protiated and deuterated groups is used to create a new group value or a correction factor for the deuterated group.

Validation: The new parameters are validated against any available experimental data for deuterated compounds or against high-level ab initio calculations to ensure predictive accuracy. aip.org

This approach allows for the rapid and reliable estimation of properties like the enthalpy of formation for this compound and other deuterated molecules where experimental data is unavailable. aip.orgacs.org

Modeling of Spectroscopic Phenomena

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool for structure elucidation, and the chemical shifts observed are sensitive to the molecular environment, including the solvent. researchgate.net Predicting how a solvent will affect the NMR spectrum of this compound is a significant area of computational chemistry.

Computational models predict NMR solvent shifts by calculating the nuclear magnetic shielding tensors of the solute molecule, both in a vacuum and within a simulated solvent environment. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common and accurate approach for calculating these shielding constants. researchgate.netacs.orgmdpi.com

To model the solvent's effect, several approaches can be used:

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netnih.gov This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute's electron distribution and, consequently, its NMR shieldings. researchgate.net

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, typically forming a cluster around the solute molecule. researchgate.net This allows for the modeling of specific interactions like hydrogen bonding. The final predicted spectrum is often an average over different configurations (conformers) and snapshots from a molecular dynamics simulation, weighted by their Boltzmann population. researchgate.netacs.org

Combined Cluster/Continuum Models: These hybrid models offer a balance of accuracy and computational cost by treating the first solvation shell explicitly while representing the rest of the solvent as a continuum. researchgate.net

For this compound, these calculations can predict the ¹H and ¹³C chemical shifts. Deuteration of the methoxy group will primarily affect the ¹³C spectrum by altering the splitting patterns and slightly shifting the resonance of the attached carbon, effects which can be accurately captured by modern computational methods. nih.gov

The vibrational frequencies of this compound can be accurately calculated using quantum chemical methods, providing insights that are complementary to experimental infrared (IR) and Raman spectroscopy. researchgate.netscience.gov Density Functional Theory (DFT) is the most widely used method for this purpose due to its favorable balance of computational cost and accuracy. science.govias.ac.in The B3LYP functional combined with a basis set like 6-311+G(d,p) is a common choice that yields reliable frequency predictions. researchgate.netacs.org

The calculation process involves first optimizing the molecular geometry to find its lowest energy structure. researchgate.net Then, the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are computed. csc.fi Diagonalizing this matrix provides the harmonic vibrational frequencies and the corresponding normal modes, which describe the collective atomic motions for each vibration. csc.fiworktribe.com

For this compound, these calculations are particularly useful for:

Assigning Spectral Bands: Theoretical calculations help in assigning the observed experimental IR and Raman bands to specific vibrational modes, such as C-D stretches, bends, or phenyl ring modes. researchgate.netias.ac.in

Quantifying Isotopic Shifts: The calculations can precisely predict the shift in vibrational frequencies upon substituting the three hydrogen atoms of the methoxy group with deuterium. The heavier deuterium atoms lead to lower frequencies for modes involving their motion, a key feature that can be compared with experimental spectra. acs.org

Accounting for Anharmonicity: While the standard harmonic approximation is often sufficient, more advanced methods like second-order vibrational perturbation theory (VPT2) can be used to account for anharmonicity, leading to even better agreement with experimental frequencies. osti.gov

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, it is common practice to apply a uniform scaling factor to the computed frequencies. researchgate.net

Below is a table showing representative calculated vibrational modes for the parent molecule, anisole, which serves as a basis for understanding the vibrations in its deuterated analog. The substitution of -OCH₃ with -OCD₃ would primarily affect the frequencies associated with the methoxy group's internal motions.

Table 1: Calculated vs. Experimental Vibrational Frequencies for Anisole Calculations performed at the DFT/B3LYP level. Experimental data from various spectroscopic studies.

Vibrational Mode DescriptionCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch (aromatic)30853068
C-H stretch (methyl)29602955
C-H stretch (methyl, asymm.)30103005
Ring C=C stretch16051599
Ring C=C stretch15001497
CH₃ bend (asymm.)14651463
O-CH₃ stretch10401037
Ring breathing1000993
C-O-C stretch (asymm.)12501247
Out-of-plane C-H bend785787

Note: Data is illustrative, based on typical results for anisole. The deuteration in this compound would significantly lower the frequencies related to the methyl group stretches and bends.

Q & A

Basic: What are the key considerations for synthesizing Methoxy-d3-benzene in a laboratory setting?

Answer: Synthesis of this compound requires deuterated reagents (e.g., CD3OD) to ensure isotopic purity. Reaction conditions such as temperature, solvent selection (e.g., anhydrous DMF), and catalyst compatibility (e.g., BF3·OEt2 for Friedel-Crafts alkylation) must be optimized to minimize proton exchange, which could reduce deuteration levels. Post-synthesis, techniques like column chromatography or vacuum distillation are critical for isolating the deuterated product .

Basic: How is NMR spectroscopy utilized to confirm the structure and deuteration level of this compound?

Answer: ¹H NMR analysis compares the absence of the methoxy proton signal (~δ 3.3 ppm) in this compound with its non-deuterated analog. ²H NMR or mass spectrometry quantifies deuteration efficiency (>98% typically required for kinetic studies). Integration of adjacent aromatic protons (e.g., para-substituted derivatives) further validates structural integrity .

Advanced: What experimental strategies can mitigate isotopic effects in kinetic studies involving this compound?

Answer: Isotopic effects (e.g., kinetic isotope effects, KIE) can be minimized by using matched reaction pairs (deuterated vs. non-deuterated substrates) and controlling variables like solvent polarity and temperature. Computational modeling (DFT) aids in predicting isotope-driven rate changes, while time-resolved spectroscopy tracks intermediate stabilization .

Advanced: How do deuterium isotope effects influence reaction mechanisms when this compound is used as a probe?

Answer: Deuterium substitution alters bond dissociation energies (C-D vs. C-H), affecting reaction pathways. For example, in radical-mediated reactions, this compound may slow hydrogen abstraction steps, revealing rate-determining stages. Comparative studies with isotopologues help disentangle electronic vs. steric effects .

Safety: What are the best practices for handling and storing deuterated compounds like this compound?

Answer: Use nitrile gloves, fume hoods, and closed systems to prevent exposure. Store in airtight, light-resistant containers under inert gas (Ar/N2) at -20°C to reduce deuterium loss via exchange. Waste must be segregated and treated as hazardous chemical waste .

Data Contradiction: How to resolve discrepancies in spectroscopic data when analyzing this compound derivatives?

Answer: Cross-validate with complementary techniques:

  • LC-MS for molecular weight confirmation.
  • IR spectroscopy to detect residual hydroxyl/protonated impurities.
  • X-ray crystallography for ambiguous structural assignments. Contradictions often arise from solvent impurities or isotopic scrambling, necessitating rigorous purification .

Application: In what types of mechanistic studies is this compound particularly advantageous?

Answer: It is pivotal in:

  • Electrophilic aromatic substitution (EAS): Tracking regioselectivity via deuterium-induced steric/electronic changes.
  • Metabolic tracing: As a stable isotope label in drug metabolism studies.
  • Photochemical reactions: Probing triplet-state dynamics through deuterium’s mass effect .

Synthesis: What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer: Use silica gel chromatography with deuterated solvents (e.g., CDCl3) to avoid proton contamination. For thermally stable compounds, fractional distillation under reduced pressure ensures high purity. Analytical HPLC with UV detection (λ = 254 nm) monitors separation efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.